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Benzamide, 4-diazenyl-

Cat. No.: B13804556
CAS No.: 90829-69-9
M. Wt: 149.15 g/mol
InChI Key: YNPDMGPDTKJMFU-UHFFFAOYSA-N
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Description

Historical Context of Azo Compound Research in Organic Chemistry

The journey into the world of azo compounds began in the mid-19th century. A pivotal moment in this journey was the discovery of the diazotization reaction by the German chemist Peter Griess in 1858. ugm.ac.iduobaghdad.edu.iqnist.gov This reaction, which involves treating a primary aromatic amine with nitrous acid to form a diazonium salt, became the cornerstone for the synthesis of a vast array of azo compounds. uobaghdad.edu.iqresearchgate.net Initially, the focus of azo compound research was heavily centered on the creation of synthetic dyes, which revolutionized the textile industry by providing a wide spectrum of vibrant and stable colors that were previously unavailable from natural sources. uobaghdad.edu.iqcas.cn The first synthetic azo dye, Aniline (B41778) Yellow, was prepared in 1861, and this was soon followed by a plethora of other dyes, including the well-known Congo Red. cas.cnreddit.com These early discoveries laid the foundation for a deep exploration of the synthesis, properties, and applications of azo compounds, which now extend far beyond the realm of dyes into fields such as analytical chemistry, materials science, and medicine. mhlw.go.jpmdpi.com

Table 1: Key Historical Milestones in Azo Compound Research

YearMilestoneKey Figure(s)Significance
1858Discovery of the diazotization reactionPeter GriessEnabled the synthesis of diazonium salts, the precursors to azo compounds. ugm.ac.iduobaghdad.edu.iqnist.gov
1861Synthesis of the first azo dye, Aniline YellowC. MeneMarked the beginning of the synthetic azo dye industry. cas.cn
1884Synthesis of Congo RedPaul BöttigerA direct cotton dye that highlighted the potential of polyazo compounds. rsc.org

Significance of the Benzamide (B126) Moiety in Chemical Science

The benzamide functional group, consisting of a benzene (B151609) ring attached to an amide, is a privileged scaffold in medicinal chemistry. sci-hub.selatamjpharm.orgresearchgate.netmdpi.com Its prevalence in a wide range of pharmaceuticals stems from its ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors, and its favorable metabolic stability. sci-hub.semdpi.com Benzamide derivatives have been shown to exhibit a remarkable diversity of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antipsychotic properties. sci-hub.selatamjpharm.orgchemrxiv.org The versatility of the benzamide moiety allows for extensive structural modifications, enabling chemists to fine-tune the compound's properties to achieve desired biological effects. nih.gov This has made it a central component in the design and development of new therapeutic agents. mdpi.comugr.es

Table 2: Examples of Pharmacological Activities of Benzamide Derivatives

Pharmacological ActivityExample of Benzamide-Containing Drug
AntipsychoticSulpiride, Amisulpride chemrxiv.org
AntiemeticMetoclopramide
Anti-inflammatoryEntinostat
AnticancerA variety of investigational compounds researchgate.net

Rationale for Investigating Diazenyl-Substituted Benzamides

The rationale for combining the diazenyl (azo) group with a benzamide structure is multifaceted, primarily driven by the desire to create molecules with novel and controllable functionalities. A key motivation is the development of photoswitchable molecules. chemrxiv.orgresearchgate.net The azobenzene (B91143) unit, of which the diazenyl group is the core, can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. The trans isomer is generally the more thermodynamically stable form, while the cis isomer is metastable. This photoisomerization leads to a significant change in the molecule's geometry, dipole moment, and absorption spectrum. By incorporating a benzamide moiety, which can act as a recognition element for a biological target, researchers aim to create photopharmaceuticals—drugs whose activity can be turned on or off with light. chemrxiv.org This approach offers the potential for highly localized and temporally controlled therapeutic interventions.

Furthermore, the introduction of an azo group can modulate the electronic properties of the benzamide scaffold, potentially leading to new biological activities or enhancing existing ones. reddit.com The synthesis of various N-benzoyl-4-((substituted phenyl)diazenyl)benzamide derivatives has been explored to investigate their potential as antibacterial agents. reddit.com

Table 3: Properties of trans- and cis-Azobenzene

Propertytrans-Azobenzenecis-Azobenzene
GeometryNearly planarNon-planar
Dipole Moment~0 D~3.0 D
Distance between C4 and C4'~9.0 Å~5.5 Å
Isomerization TriggerUV light (e.g., 320-350 nm)Visible light (e.g., 400-450 nm) or heat

Overview of Current Research Paradigms for Azo-Benzamide Structures

Current research on azo-benzamide structures is vibrant and diverse, spanning several key areas:

Synthesis and Characterization: A primary focus remains on the development of efficient and versatile synthetic routes to novel diazenyl-substituted benzamides. The classical approach involves the diazotization of an amino-benzamide followed by an azo coupling reaction with a suitable aromatic partner. reddit.comresearchgate.net Researchers are continually exploring new coupling partners and reaction conditions to expand the library of available compounds. Characterization of these new molecules relies heavily on spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, as well as mass spectrometry, to confirm their structure and purity. researchgate.net

Photoswitching and Molecular Machines: A significant portion of research is dedicated to the study of the photochromic properties of azo-benzamides. chemrxiv.orgresearchgate.net This includes investigating the kinetics and efficiency of the trans-cis isomerization, the stability of the isomers, and the influence of substituents and the solvent environment on these properties. researchgate.net The ultimate goal is often the development of molecular switches and machines that can perform specific functions in response to light stimuli.

Biological Applications: The exploration of the biological activities of azo-benzamides is another major research thrust. reddit.comresearchgate.net Studies often involve screening newly synthesized compounds for antimicrobial, anticancer, or other therapeutic properties. mdpi.com For example, research on N-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives has shown that some of these compounds exhibit good antimicrobial activity against various bacterial and fungal strains. sci-hub.se

Computational Studies: Theoretical and computational chemistry play an increasingly important role in this field. latamjpharm.org Density Functional Theory (DFT) calculations are used to predict molecular structures, electronic properties, and absorption spectra of azo-benzamide derivatives. latamjpharm.org These computational models help in understanding the structure-property relationships and in the rational design of new molecules with desired characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B13804556 Benzamide, 4-diazenyl- CAS No. 90829-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90829-69-9

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-diazenylbenzamide

InChI

InChI=1S/C7H7N3O/c8-7(11)5-1-3-6(10-9)4-2-5/h1-4,9H,(H2,8,11)

InChI Key

YNPDMGPDTKJMFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzamide, 4 Diazenyl

Strategies for Azo Linkage Formation in Benzamide (B126) Systems

The formation of the azo linkage (-N=N-) is a critical step in the synthesis of "Benzamide, 4-diazenyl-". The most prevalent and well-established method involves diazotization followed by a coupling reaction.

Diazotization and Coupling Reactions with Benzamide Precursors

The classical approach to synthesizing "Benzamide, 4-diazenyl-" and related azo compounds is through the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. nih.govnih.gov In this context, the synthesis typically starts with 4-aminobenzamide.

The process can be broken down into two main steps:

Diazotization: 4-Aminobenzamide is treated with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). canada.carjptonline.org This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). The reactive species in this transformation is the nitrosonium cation (NO⁺). lkouniv.ac.in

Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with an activated aromatic compound, known as the coupling component. lkouniv.ac.in For the synthesis of the parent "Benzamide, 4-diazenyl-", the coupling component is benzene (B151609). However, to facilitate the reaction, electron-donating groups on the coupling partner are preferable. The coupling reaction with phenols is typically carried out in a slightly alkaline medium (pH 8-11), while coupling with aromatic amines occurs in a mildly acidic medium. lkouniv.ac.in

A variety of diazo and coupling components can be employed to create a diverse range of azo pigments. google.com For instance, substituted anilines and naphthylamines are common diazo components. canada.ca

Alternative Approaches for Diazenyl Group Introduction

While diazotization is the most common method, other strategies exist for forming the azo linkage. These include:

Reduction of Nitroaromatic Compounds: The reduction of nitroaromatic derivatives in an alkaline medium can lead to the formation of azo compounds. nih.gov For example, the reduction of nitro-substituted ebselen (B1671040) derivatives has been shown to produce azo-bis-ebselen compounds. bris.ac.uk

Oxidation of Primary Amines: The oxidation of primary amines using reagents like potassium permanganate (B83412) or lead tetraacetate can also yield azo compounds. nih.gov

Condensation Reactions: The condensation of hydrazines with quinones or the condensation of primary amines with nitroso derivatives are additional methods for synthesizing azo dyes. nih.gov

Synthesis of Substituted Benzamide, 4-diazenyl- Derivatives and Analogues

The "Benzamide, 4-diazenyl-" scaffold can be further modified to produce a wide array of derivatives with tailored properties. These modifications can be introduced at the benzamide nitrogen, the benzamide aromatic ring, or the diazenyl phenyl moiety.

N-Substitution Reactions on Benzamide Frameworks

The amide nitrogen of the benzamide group can be substituted to create N-substituted derivatives. This is typically achieved by reacting a carboxylic acid with a primary or secondary amine. researchgate.net For instance, 2-bromo-3-nitrobenzoic acid can be converted to its corresponding benzamide by reacting it with an aniline (B41778) derivative. bris.ac.uk While this example illustrates the formation of a substituted benzamide prior to azo coupling, similar principles can be applied to the pre-formed "Benzamide, 4-diazenyl-" scaffold, provided the reaction conditions are compatible with the azo linkage.

The azide (B81097) ion is a potent nucleophile in SN2 reactions and can be used to form C-N bonds. masterorganicchemistry.com This could potentially be applied to introduce nitrogen-containing substituents.

Electrophilic Aromatic Substitutions on Benzamide, 4-diazenyl- Scaffolds

The aromatic rings of the "Benzamide, 4-diazenyl-" system can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. hu.edu.jo The azo group is generally considered a deactivating group, directing incoming electrophiles to the meta position. fscj.edu However, the benzamide group's directing effect will also influence the substitution pattern. The amide group is an ortho, para-director. The interplay of these two groups will determine the regioselectivity of the substitution.

Common EAS reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using a halogen and a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the azo group might render these reactions challenging. nptel.ac.in

The reactivity of the aromatic ring towards electrophiles is enhanced by the presence of electron-donating groups. nptel.ac.in

Derivatization at the Diazenyl Phenyl Moiety

Modifications can also be specifically introduced on the phenyl ring attached to the diazenyl group. This is often achieved by starting with a substituted aniline as the diazo component in the initial diazotization-coupling sequence. canada.calkouniv.ac.in For example, using a substituted 4-aminobenzoic acid derivative in the diazotization step will result in a corresponding substituted "Benzamide, 4-diazenyl-" analog. nih.gov

Furthermore, nucleophilic aromatic substitution (SNAr) can be employed if the diazenyl phenyl ring is appropriately activated with strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group (e.g., a halide). wikipedia.org This allows for the displacement of the leaving group by a nucleophile.

Mechanistic Insights into Benzamide, 4-diazenyl- Chemical Transformations

The chemical behavior of Benzamide, 4-diazenyl- is governed by the interplay between the electron-withdrawing benzamide group and the versatile azo linkage. Understanding the mechanisms of its formation and reactions is crucial for its application in synthesis.

The formation of Benzamide, 4-diazenyl- and its derivatives is primarily achieved through a two-stage process: diazotization followed by an azo coupling reaction. slideshare.net

Diazotization: This process converts a primary aromatic amine into a diazonium salt. byjus.com For the synthesis of the parent compound, this would involve the diazotization of 4-aminobenzamide. The reaction is typically carried out in a cold, acidic solution using nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). unacademy.com

The mechanism proceeds through several key steps:

Formation of the Nitrosonium Ion: The process begins with the protonation of nitrous acid by the strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). byjus.comunacademy.com

N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine (4-aminobenzamide) attacks the nitrosonium ion. unacademy.com This forms an N-nitrosamine intermediate after deprotonation. byjus.com

Tautomerization and Dehydration: In the acidic medium, the N-nitrosamine undergoes protonation and tautomerization to form a diazohydroxide. byjus.com Subsequent protonation of the hydroxyl group allows for the elimination of a water molecule, yielding the final aryl diazonium ion. byjus.com

Azo Coupling: The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound (the coupling component) in an electrophilic aromatic substitution reaction. slideshare.net To form Benzamide, 4-(phenyldiazenyl)-, the benzamide diazonium salt would be coupled with a compound like phenol (B47542) or aniline. The coupling reaction is pH-sensitive; reactions with phenols are typically performed under mildly alkaline conditions, while couplings with anilines are carried out in slightly acidic solutions. beilstein-journals.org The diazonium ion attacks the para-position of the activated coupling component, leading to the formation of the stable azo compound, characterized by the -N=N- linkage connecting the two aromatic rings. slideshare.net

Stage Key Steps Description
Diazotization 1. Formation of Nitrosonium IonNitrous acid reacts with a mineral acid to form the electrophilic NO⁺ ion. unacademy.com
2. N-Nitrosamine FormationThe primary aromatic amine attacks the nitrosonium ion. byjus.com
3. Diazonium Ion FormationThe intermediate undergoes protonation and dehydration to yield the aryl diazonium salt. byjus.com
Azo Coupling 4. Electrophilic Aromatic SubstitutionThe diazonium salt acts as an electrophile, attacking an electron-rich aromatic ring (e.g., phenol, aniline). slideshare.net
5. Azo Compound FormationA proton is lost, restoring aromaticity and forming the final azo-linked product.

The electronic properties of the Benzamide, 4-diazenyl- scaffold can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly when a suitable leaving group is present on one of the aromatic rings. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is essential to stabilize the negative charge of the intermediate and accelerate the reaction. libretexts.org In a substituted Benzamide, 4-diazenyl- derivative, both the azo group (-N=N-Ar) and the benzamide group (-CONH₂) can act as activating electron-withdrawing groups. For instance, in a compound like 2-chloro-4-(phenyldiazenyl)benzamide, the chlorine atom is ortho to the azo group, making it susceptible to displacement by various nucleophiles. smolecule.com This allows for the synthesis of a wide array of derivatives by introducing different functional groups.

While Benzamide, 4-diazenyl- itself may not be prone to rearrangement, related intermediates containing both azo and benzamide functionalities are implicated in certain named reactions.

A notable example is the von Richter rearrangement . This reaction involves the transformation of an aromatic nitro compound into a carboxylic acid, where the incoming carboxyl group is positioned adjacent to the original location of the nitro group (cine substitution). wikipedia.orgdalalinstitute.com The mechanism is of significant interest as it proceeds through an intermediate that is an ortho-nitroso benzamide. wikipedia.orgdalalinstitute.com This intermediate is formed after the initial nucleophilic attack of cyanide on the carbon ortho to the nitro group, followed by ring closure and reopening. wikipedia.org The ortho-nitroso benzamide then cyclizes to form a cyclic azoketone, which ultimately rearranges and eliminates nitrogen gas to yield the final benzoic acid product. wikipedia.orgdalalinstitute.com Although not a direct rearrangement of an azo-benzamide, this reaction highlights a pathway where such an intermediate is a critical, transient species.

Another relevant transformation is the rearrangement of aromatic azoxy compounds, which can be converted to hydroxy-substituted azo systems under strongly acidic conditions. dntb.gov.ua

Advanced Purification and Isolation Techniques for Benzamide, 4-diazenyl- Compounds

The isolation and purification of Benzamide, 4-diazenyl- and its derivatives from reaction mixtures are critical to obtaining materials of high purity for further use. A combination of modern and classical techniques is often employed.

Chromatography : This is one of the most powerful and widely used sets of techniques for purification. jocpr.com

High-Performance Liquid Chromatography (HPLC) : HPLC is instrumental for both the analysis and purification of azo-benzamides. It offers high-resolution separation, allowing for the isolation of the target compound from impurities and side products. jocpr.com

Supercritical Fluid Chromatography (SFC) : SFC is a valuable technique that uses supercritical fluids, such as CO₂, as the mobile phase. It is noted for being faster and using less organic solvent than traditional HPLC, making it a greener alternative for purification. jocpr.com

Column and Thin-Layer Chromatography (TLC) : Column chromatography is a standard preparative technique for separating compounds on a larger scale, while TLC is used for rapid analysis to monitor reaction progress and check purity. hilarispublisher.com

Recrystallization : This is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. ijddr.in Selecting an appropriate solvent system is the most critical step to ensure high recovery of the pure product. ijddr.in

Solid-Phase Extraction (SPE) : SPE is used for sample cleanup and concentration before analysis or further purification. hilarispublisher.com It involves passing the sample through a solid sorbent that selectively retains either the target compound or the impurities, which are then washed away or eluted. hilarispublisher.com

Advanced and Hybrid Methods : Modern purification strategies often involve the development of automated and integrated systems that combine different techniques, such as chromatography and membrane filtration, to improve efficiency and throughput. jocpr.com Centrifugation is also a common technique used to separate and isolate particles or macromolecules during the purification process. jocpr.com

Technique Principle Primary Application in Context
HPLC High-pressure differential partitioning between a stationary and liquid phase.High-resolution separation and purification of the final product. jocpr.com
SFC Partitioning between a stationary phase and a supercritical fluid mobile phase."Green" purification, rapid analysis, and chiral separations. jocpr.com
Column Chromatography Gravity- or pressure-driven separation based on differential adsorption on a solid stationary phase.Preparative scale purification of synthesized compounds. hilarispublisher.com
Recrystallization Differential solubility of a solid in a hot versus cold solvent.Final purification of the solid product to achieve high purity. ijddr.in
Solid-Phase Extraction Selective adsorption of components from a liquid phase onto a solid sorbent.Sample cleanup, removal of major impurities, and concentration. hilarispublisher.com

Structural Elucidation and Solid State Characterization of Benzamide, 4 Diazenyl

X-ray Crystallography Studies for Molecular Conformation and Crystal Packing

X-ray crystallography is the most powerful tool for determining the precise atomic arrangement of a molecule in its solid state. Studies on derivatives of Benzamide (B126), 4-diazenyl- reveal detailed insights into molecular conformation and the non-covalent interactions that govern crystal lattice formation. osti.govcas.czontosight.airsc.orgnist.gov

In a representative study on a related compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide hydrate, the crystal system was determined to be monoclinic with a P2₁/n space group. eurjchem.com Such analyses yield precise unit-cell parameters that define the crystal lattice.

Table 1: Representative Crystallographic Data for a Related Benzamide Derivative (4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide hydrate)

Parameter Value Reference
Crystal System Monoclinic eurjchem.com
Space Group P2₁/n eurjchem.com
a (Å) 14.094(6) eurjchem.com
b (Å) 7.248(3) eurjchem.com
c (Å) 14.517(6) eurjchem.com
β (°) 105.116(14) eurjchem.com
Volume (ų) 1431.6(10) eurjchem.com

This interactive table provides example crystallographic data from a related structure to illustrate the type of information obtained from single crystal X-ray diffraction.

The crystal packing of 4-diazenyl-benzamide derivatives is stabilized by a network of intermolecular interactions. cas.czontosight.airsc.orgnist.gov Hydrogen bonds, particularly N-H···O interactions between the amide groups, are a dominant feature, often forming chains or sheets that link molecules together within the crystal. researchgate.net

Conformational analysis reveals the three-dimensional shape of the molecule, which is defined by the rotation around its single bonds. In derivatives of Benzamide, 4-diazenyl-, the molecule is generally not planar. X-ray diffraction studies show significant dihedral (torsion) angles between the planes of the aromatic rings.

For instance, in N-{(Z)-3-Oxo-3-[(E)-(pyridin-2-ylmethyl)diazenyl]-1-(thiophen-2-yl)prop-1-en-2-yl}benzamide, the thiophene (B33073) ring has a dihedral angle of 58.6 (3)° with the benzamide ring and 9.8 (3)° with the pyridine (B92270) ring. researchgate.net The benzamide and pyridine rings are inclined to each other by 59.3 (3)°. researchgate.net The azo group (-N=N-) typically adopts a trans (or E) configuration, which is thermodynamically more stable, although photoisomerization to the cis (or Z) form can be induced. rsc.orgrsc.org The benzamide functional group itself tends to be relatively planar, facilitating conjugation and participation in intermolecular interactions like hydrogen bonding and π–π stacking.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure of newly synthesized compounds and for providing information about the electronic and bonding environments within the molecule. nist.govrsc.orgrsc.orgscielo.brresearchgate.netnih.govnih.govechemi.comspectrabase.compg.edu.plevitachem.comugr.es

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. cas.cznist.govrsc.orgrsc.orgresearchgate.netnih.govechemi.comspectrabase.comugr.es

¹H NMR: The ¹H NMR spectra of 4-diazenyl-benzamide derivatives show characteristic signals for the aromatic protons and the amide N-H proton. Aromatic protons typically appear as a complex series of multiplets in the downfield region (δ 7.0–8.5 ppm). scielo.brresearchgate.netnih.gov The amide proton usually appears as a broad singlet at a very downfield chemical shift (δ > 8.0 ppm, sometimes as high as δ 13.45 ppm), which is characteristic of an amide N-H group involved in hydrogen bonding. scielo.brresearchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals include the carbonyl carbon of the amide group, which resonates at a downfield position (typically δ ~164-168 ppm). rsc.orgajol.info The carbons of the aromatic rings appear in the range of δ 115-155 ppm. rsc.org The specific chemical shifts are sensitive to the substituents on the aromatic rings.

Table 2: Representative ¹H and ¹³C NMR Data for a Related Benzamide Derivative

Nucleus Signal Type Chemical Shift (δ ppm) Assignment Reference
¹H Singlet 13.23 - 13.45 Amide (-NH-) researchgate.net
¹H Multiplet 7.47 - 8.39 Aromatic Protons (Ar-H) researchgate.net
¹³C Carbonyl ~166.2 Amide (C=O) rsc.org

This interactive table summarizes typical NMR chemical shift ranges for functional groups found in Benzamide, 4-diazenyl- derivatives.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. cas.cznist.govrsc.orgrsc.orgresearchgate.netechemi.comevitachem.comugr.es

For 4-diazenyl-benzamide derivatives, the IR spectrum provides clear evidence for its key functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group is typically observed in the region of 1650–1675 cm⁻¹. scielo.brresearchgate.net The N-H stretch of the amide appears as a sharp or broad band around 3350–3400 cm⁻¹. scielo.brresearchgate.net The N=N stretch of the azo group is often found in the 1625–1650 cm⁻¹ region, though it can be weak and sometimes difficult to distinguish from aromatic C=C vibrations. scielo.br

Table 3: Characteristic IR Absorption Bands for Benzamide, 4-diazenyl- Derivatives

Functional Group Vibration Type Wavenumber (cm⁻¹) Reference
Amide N-H Stretching 3350 - 3400 scielo.brresearchgate.net
Amide C=O Stretching 1650 - 1675 scielo.brresearchgate.net
Azo N=N Stretching 1625 - 1650 scielo.br

This interactive table highlights the key IR absorption frequencies used to identify the functional groups in Benzamide, 4-diazenyl- and related structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. In the structural elucidation of Benzamide, 4-diazenyl-, HRMS plays a pivotal role in verifying the molecular formula, C₁₃H₁₁N₃O. The high resolution of this technique allows for the differentiation of compounds that may have the same nominal mass but different elemental formulas. innovareacademics.inbioanalysis-zone.com

The theoretical exact mass of the protonated molecule [M+H]⁺ of Benzamide, 4-diazenyl- is calculated based on the sum of the exact masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value serves as a benchmark for comparison with the experimentally determined mass-to-charge ratio (m/z) from the HRMS analysis.

While specific HRMS data for Benzamide, 4-diazenyl- is not widely published, data from structurally analogous compounds provide a strong basis for the expected results. For instance, related azobenzene (B91143) derivatives have been characterized using HRMS, confirming their elemental compositions with high accuracy. In a study of azobenzene-benzoylphenylureas, the HRMS (ESI) data for (E)-N-(phenylcarbamoyl)-4-(phenyldiazenyl)benzamide (C₂₀H₁₅N₄O₂) showed a found [M - H]⁻ peak at m/z 343.1195, which is in close agreement with the calculated mass of 343.1273. rsc.org Similarly, HRMS data for 4-((4-(dimethylamino)phenyl)diazenyl)benzamide has been reported, underscoring the utility of this technique in the characterization of such compounds. researchgate.net

The fragmentation pattern observed in the mass spectrum provides further structural information. The energetic instability of the molecular ion leads to its fragmentation into smaller, characteristic ions. libretexts.org For Benzamide, 4-diazenyl-, key fragmentation pathways would likely involve the cleavage of the bonds within the diazene (B1210634) linkage (-N=N-) and the amide group. Common fragments for aromatic compounds include the phenyl cation (C₆H₅⁺) at an m/z of 77. wpmucdn.com The fragmentation of the amide moiety could lead to the formation of a benzoyl cation (C₆H₅CO⁺) or related fragments. The cleavage of the C-N bond in the azo group is also a characteristic fragmentation pattern for azo compounds. researchgate.net

The table below summarizes the expected and reported HRMS data for Benzamide, 4-diazenyl- and related compounds.

Compound NameMolecular FormulaIonCalculated m/zFound m/zReference
Benzamide, 4-diazenyl- C₁₃H₁₁N₃O[M+H]⁺226.0975Not Reported
(E)-N-(phenylcarbamoyl)-4-(phenyldiazenyl)benzamideC₂₀H₁₅N₄O₂[M-H]⁻343.1273343.1195 rsc.org
(E)-2,6-difluoro-N-((4-(phenyldiazenyl)phenyl)carbamoyl)benzamideC₂₀H₁₃F₂N₄O₂[M-H]⁻379.1085379.1006 rsc.org
(E)-N-(phenylcarbamoyl)-4-(phenyldiazenyl)benzamideC₂₀H₁₆N₄O₂[M+Na]⁺367.1273367.1171 rsc.org
(E)-2,6-difluoro-N-((4-((4-nitrophenyl)diazenyl)phenyl)carbamoyl)benzamideC₂₀H₁₃F₂N₅O₄[M+Na]⁺448.0936448.0836 rsc.org

Spectroscopic and Photophysical Investigations of Benzamide, 4 Diazenyl

UV-Visible Absorption Spectroscopy and Chromophoric Properties

The characteristic color of azobenzene (B91143) compounds arises from their ability to absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. This absorption is a direct consequence of the electronic structure of the molecule, particularly the azo (-N=N-) chromophore.

Electronic Transitions of the Azo Group (π→π, n→π)

The electronic absorption spectrum of Benzamide (B126), 4-diazenyl- and its derivatives is typically characterized by two main absorption bands corresponding to different electronic transitions within the azo group. beilstein-journals.org

The first is a high-intensity band, usually found in the UV region (around 320-360 nm), which is attributed to the π→π* transition. beilstein-journals.org This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital and is associated with the extensive π-conjugated system of the molecule. The second is a lower-intensity band, which appears in the visible region (around 440-450 nm), and is assigned to the n→π* transition. beilstein-journals.org This transition involves the excitation of an electron from a non-bonding (n) orbital, localized on the nitrogen atoms of the azo group, to an antibonding π* orbital. The n→π* transition is symmetry-forbidden, which accounts for its lower intensity compared to the π→π* transition.

Upon trans-to-cis isomerization, the π→π* absorption band typically decreases in intensity and experiences a blue shift (a shift to shorter wavelengths), while the intensity of the n→π* absorption band increases. beilstein-journals.org

Influence of Substituents on Absorption Maxima (Red/Blue Shift Phenomena)

The position of the absorption maxima (λmax) in the UV-Vis spectrum of Benzamide, 4-diazenyl- derivatives can be finely tuned by introducing different substituent groups on the phenyl rings. These substituents can alter the electronic distribution within the molecule, leading to either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths.

Electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), and electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), can significantly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO). In general, both EDGs and EWGs tend to cause a bathochromic shift in the absorption maxima. nih.gov For instance, the introduction of a benzoyl group has been shown to shift the absorption maxima to higher values. biointerfaceresearch.com Conversely, a cyano group can lead to a hypsochromic shift. biointerfaceresearch.com

The interplay of substituents can create "push-pull" systems, where an EDG is placed on one phenyl ring and an EWG on the other. This configuration can lead to a significant red shift in the absorption spectrum, extending the absorption into the visible region and intensifying the color of the compound. nih.gov

The following table provides examples of the effect of substituents on the absorption maxima of related azobenzene derivatives.

Substituent (Z) on N-phenyl-2,3-diphenylpropanamideλmax (nm) in Dioxane
H262.3
CH3264.4
OCH3267.8
Cl267.8
Br268.8
I271.8
COCH3283.4
NO2314.2

This table is generated based on data for N-(4-substituted phenyl)-2,3-diphenylpropanamides and serves as an illustrative example of substituent effects. researchgate.net

Photoisomerization Studies of Benzamide, 4-diazenyl- Derivatives

The hallmark of azobenzene chemistry is the reversible E/Z (or trans/cis) isomerization around the nitrogen-nitrogen double bond, which can be triggered by light. This photoisomerization leads to significant changes in the molecular geometry, dipole moment, and other physicochemical properties.

E-Z Isomerization Dynamics and Kinetics

The thermodynamically more stable E isomer of Benzamide, 4-diazenyl- derivatives can be converted to the metastable Z isomer upon irradiation with UV light, typically around 365 nm, which corresponds to the π→π* transition. nih.govresearchgate.net The reverse process, Z-to-E isomerization, can be induced by irradiation with visible light (e.g., in the blue or green region of the spectrum) corresponding to the n→π* transition, or it can occur thermally in the dark. rsc.orgmdpi.com

The kinetics of the thermal Z-to-E relaxation can be studied by monitoring the change in absorbance over time. This process is typically a first-order reaction. The rate of this thermal relaxation is highly dependent on the substituents present in the molecule and the surrounding environment. For example, the half-life of the Z isomer of an amide-based derivative of azobenzene-4,4'-dicarboxylic acid (L1) in DMSO was found to be significantly longer than that of unsubstituted azobenzene, indicating higher stability of the Z form. nih.gov In contrast, another derivative with nitro groups (L2) exhibited a shorter half-life. nih.gov

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical process, representing the number of molecules that isomerize per photon absorbed. For two amide derivatives of azobenzene-4,4'-dicarboxylic acid, the quantum yields for trans-to-cis isomerization (ΦE→Z) in DMSO were determined to be 6.19% for L1 and 2.79% for L2 upon irradiation at 365 nm. nih.govnih.gov

Photoisomerization and Thermal Relaxation Data for Amide Derivatives of Azobenzene-4,4'-dicarboxylic Acid in DMSO
Compound% of cis Isomer at PSS (365 nm)Quantum Yield (ΦE→Z)Half-life of cis Isomer (t1/2)
L140%6.19%115.5 hours
L222%2.79%23.1 hours

Data sourced from a study on photoresponsive amide-based derivatives of azobenzene-4,4'-dicarboxylic acid. nih.govnih.gov

Reversibility and Photostability Characteristics

A key feature of azobenzene-based photoswitches is the reversibility of the isomerization process, allowing for multiple cycles of switching between the E and Z states. However, the long-term performance of these molecular switches can be limited by photodegradation or the occurrence of irreversible side reactions, a phenomenon known as photochemical fatigue.

The photostability of Benzamide, 4-diazenyl- derivatives is crucial for their practical applications. Generally, azobenzenes are known for their good fatigue resistance. researchgate.net The stability can be influenced by the substituents and the surrounding medium. Confirmatory photostability studies are often conducted under standardized conditions to identify any necessary protective measures, such as the use of light-resistant packaging. beilstein-journals.org

Wavelength Dependence of Photoexcitation

The photoisomerization of Benzamide, 4-diazenyl- derivatives is highly dependent on the wavelength of the irradiating light. As mentioned, the E-to-Z isomerization is most efficiently induced by UV light corresponding to the π→π* transition, while the Z-to-E isomerization is typically triggered by visible light that excites the n→π* transition.

This wavelength selectivity allows for a high degree of control over the isomeric state of the molecule. By choosing the appropriate wavelength, it is possible to drive the isomerization in a specific direction and reach a photostationary state (PSS), which is a dynamic equilibrium between the E and Z isomers under continuous irradiation. The composition of the PSS is dependent on the excitation wavelength and the absorption cross-sections of the two isomers at that wavelength. acs.org

Fluorescence and Emission Properties

The fluorescence and emission characteristics of organic molecules are intrinsically linked to their electronic structure and the surrounding environment. For "Benzamide, 4-diazenyl-," the presence of the azobenzene moiety, a well-known chromophore, in conjunction with the benzamide group, suggests the potential for interesting photophysical behavior. Generally, azobenzene compounds are not strongly fluorescent in their trans-isomeric state due to efficient non-radiative decay pathways, including rapid trans-cis photoisomerization. However, structural modifications and environmental factors can significantly influence their emission properties.

The introduction of an electron-donating amino group and an electron-withdrawing benzamide group at the para positions of the azobenzene core can induce a push-pull electronic character. This charge transfer character in the excited state often leads to a red-shift in the emission spectrum and can enhance the fluorescence quantum yield, although typically, simple aminoazobenzenes are still weakly emissive.

The fluorescence properties of "Benzamide, 4-diazenyl-" are expected to be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the molecule would likely exhibit emission from a locally excited (LE) state. As the solvent polarity increases, a lower-energy intramolecular charge transfer (ICT) excited state can be stabilized, leading to a bathochromic (red) shift in the emission maximum. This behavior is common in push-pull chromophores.

Table 1: Hypothetical Fluorescence Properties of Benzamide, 4-diazenyl- in Various Solvents

Solvent Excitation Max (λex, nm) Emission Max (λem, nm) Stokes Shift (cm-1) Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τf, ns)
Hexane 380 480 5482 0.05 1.2
Toluene 385 500 6039 0.08 1.5
Dichloromethane 395 530 6548 0.12 2.1
Acetonitrile 400 550 6818 0.10 1.8

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected solvatochromic effects on "Benzamide, 4-diazenyl-".

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is an invaluable technique for probing the three-dimensional structure of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral. While "Benzamide, 4-diazenyl-" itself is achiral, the introduction of a chiral center, for instance, by derivatizing the benzamide nitrogen or incorporating a chiral substituent on the phenyl rings, would render the molecule amenable to CD spectroscopic analysis.

The CD spectrum of a chiral derivative of "Benzamide, 4-diazenyl-" would be expected to exhibit signals corresponding to the electronic transitions of the azobenzene chromophore. The π-π* and n-π* transitions of the azo group are electronically distinct and would likely give rise to CD bands. The sign and intensity of these Cotton effects would be directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule.

Studies on chiral derivatives of related compounds, such as 4,4'-diaminoazobenzene and N-methyl-4-aminoazobenzene, have demonstrated the utility of CD spectroscopy in elucidating their interactions with biological macromolecules like DNA genesilico.plnih.gov. These studies show that the induced CD signals can provide information on the binding mode and the conformational changes of both the small molecule and the macromolecule upon complexation.

For a chiral derivative of "Benzamide, 4-diazenyl-", the CD spectrum would be a unique fingerprint of its stereochemistry. For example, a pair of enantiomers would exhibit mirror-image CD spectra. This makes CD spectroscopy a powerful tool for determining enantiomeric purity and for studying stereoselective interactions.

Table 2 presents a hypothetical example of the type of data that might be obtained from a CD spectroscopic analysis of a chiral derivative of "Benzamide, 4-diazenyl-".

Table 2: Hypothetical Circular Dichroism Data for a Chiral Derivative of Benzamide, 4-diazenyl-

Wavelength (nm) Molar Ellipticity (deg cm2 dmol-1) Transition Assignment
450 +15 n-π*
350 -40 π-π*

Note: This data is hypothetical and serves to illustrate the potential application and expected output of a CD spectroscopic measurement on a chiral derivative of "Benzamide, 4-diazenyl-".

Computational and Theoretical Studies of Benzamide, 4 Diazenyl

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict their properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Benzamide (B126), 4-diazenyl-, this process involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis of benzamide derivatives indicates that the planarity of the molecule is a key feature, influenced by the rotation around several bonds, primarily the C-C bond connecting the phenyl ring to the amide group and the C-N bond of the amide. The delocalization of π-electrons across the aromatic system and the azo bridge (–N=N–) favors a more planar conformation to maximize orbital overlap. The amide group itself is generally planar. The orientation of the amide group relative to the phenyl ring and the configuration of the azo group (which is predominantly the more stable trans isomer) are critical aspects explored during conformational analysis. Studies on similar aromatic oligoamides have shown that despite different connectivity, they can adopt specific conformations.

Table 1: Predicted Geometrical Parameters for Benzamide, 4-diazenyl- based on DFT Calculations of Analogous Structures

Parameter Bond/Angle Typical Calculated Value
Bond Length C=O (Amide) ~1.25 Å
C-N (Amide) ~1.36 Å
N=N (Azo) ~1.26 Å
C-N (Azo-Phenyl) ~1.43 Å
Bond Angle O=C-N (Amide) ~122°
C-N=N (Azo) ~113°
Dihedral Angle C-C-C=O ~180° (for planarity)

Note: These values are representative and derived from computational studies on structurally related benzamide and azobenzene (B91143) derivatives. The exact values for Benzamide, 4-diazenyl- would require a specific calculation.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.

A small energy gap suggests that the molecule is more reactive and can be easily excited, which is a key characteristic for dyes and materials used in optoelectronics. In Benzamide, 4-diazenyl-, the HOMO is expected to be distributed primarily over the phenyl ring and the azo group, which are electron-rich regions. The LUMO is likely concentrated around the electron-withdrawing benzamide group and the azo bridge. The extended π-conjugation system created by the phenyl ring, azo group, and the second aromatic ring contributes to lowering the HOMO-LUMO gap.

Table 2: Representative Frontier Orbital Energies from DFT Studies on Aromatic Azo Compounds

Molecular Orbital Energy (eV) Significance
HOMO -6.5 to -5.5 eV Electron donating capability
LUMO -2.5 to -1.5 eV Electron accepting capability

Note: The energy values are illustrative, based on similar D-π-A (donor-pi-acceptor) molecules. The exact energies for Benzamide, 4-diazenyl- would depend on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays different potential values with various colors; red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For Benzamide, 4-diazenyl-, the MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the azo group. These are the most likely sites for hydrogen bonding and electrophilic attack.

Positive Regions (Blue): Located around the hydrogen atoms of the amide group (-NH₂) and the aromatic rings. The amide protons are particularly electropositive, making them strong hydrogen bond donors.

Theoretical vibrational frequency analysis, typically performed using DFT, calculates the normal modes of vibration for a molecule. These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational bands. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra.

For Benzamide, 4-diazenyl-, key vibrational modes include:

N-H Stretching: The amide N-H stretches are expected in the 3300-3500 cm⁻¹ region.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl stretch is typically found in the 1650-1690 cm⁻¹ range.

N=N Stretching: The azo group's N=N stretch usually appears in the 1400-1450 cm⁻¹ region, though its intensity can be weak in IR spectra for symmetric molecules.

Aromatic C=C Stretching: Vibrations of the phenyl rings are expected between 1400-1600 cm⁻¹.

C-N Stretching: The amide C-N stretching vibration is typically observed around 1250-1350 cm⁻¹.

Correlating these theoretical frequencies with experimental FT-IR and FT-Raman spectra helps validate the optimized geometry and provides a detailed understanding of the molecule's vibrational properties.

Table 3: Correlation of Key Calculated and Experimental Vibrational Frequencies

Vibrational Mode Calculated Frequency Range (cm⁻¹, Scaled) Typical Experimental Range (cm⁻¹)
Amide N-H Stretch 3400 - 3500 3300 - 3500
Aromatic C-H Stretch 3050 - 3150 3000 - 3100
Amide C=O Stretch 1660 - 1700 1650 - 1690
Aromatic C=C Stretch 1450 - 1600 1450 - 1610

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

While DFT calculations provide a static picture of the molecule at its lowest energy state, MD simulations reveal its dynamic nature at a given temperature. For Benzamide, 4-diazenyl-, an MD simulation would provide insights into the rotational freedom around the single bonds, particularly the C-N and C-C bonds linking the planar amide and aromatic groups.

Ligand-Protein Stability Analysis in Simulated Environments

The stability of a protein-ligand complex is a critical factor in determining the potential efficacy and mechanism of action of a compound. Molecular dynamics (MD) simulations are powerful computational tools used to assess the structural stability of these complexes over time. nih.govnih.gov By simulating the dynamic movements of atoms, MD can provide insights into how a ligand like Benzamide, 4-diazenyl- affects the protein's conformation and stability upon binding. nih.govunibo.it

In a typical analysis, the root mean square deviation (RMSD) of the protein's backbone atoms is calculated throughout the simulation. A stable RMSD value over time suggests that the ligand binding does not induce significant conformational changes that could destabilize the protein. mdpi.com For many protein-ligand systems, MD simulations have shown that native binding poses remain stable in about 94% of cases, validating the accuracy of the simulation in predicting stable interactions. nih.gov

Molecular Docking Studies for Predictive Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is instrumental in understanding the binding mechanism of compounds like Benzamide, 4-diazenyl-, by identifying potential binding sites and elucidating the types of interactions that stabilize the complex. nih.govresearchgate.net

Docking studies on benzamide and diazenyl derivatives have successfully predicted their interactions with various protein targets. For instance, in studies involving Topoisomerase IIα, benzamide derivatives were shown to interact with specific DNA residues like DC8, DT9, DG10, and amino acids such as GLY462, ARG487, and TYR805 within the enzyme's active site. researchgate.net Similarly, docking of diazenyl scaffolds into bacterial DNA topoisomerase has revealed key interactions that contribute to their inhibitory activity. nih.gov

The predicted interactions often include:

Hydrogen Bonds: These are crucial for specificity and affinity. For example, the hydroxyl group of a ligand might form a hydrogen bond with a key residue like DG13. researchgate.net

Hydrophobic Interactions: Aromatic rings in the ligand often engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

The consistency of these predicted interactions across a series of related compounds provides confidence in the binding model and can guide further optimization.

A primary output of molecular docking studies is the calculation of binding energy or a docking score, which estimates the binding affinity between the ligand and the protein. researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction.

For example, studies on various benzamide derivatives have reported a range of binding energies, providing a quantitative measure to compare the potency of different compounds. researchgate.netmdpi.com In one study targeting Topoisomerase IIα, the binding energies of benzamide derivatives ranged from -60.14 to -114.71 kcal/mol. researchgate.net Another study on novel benzamides targeting acetylcholinesterase (AChE) reported docking scores, with the most promising compounds having values around -8.1 to -8.2 kcal/mol. mdpi.com These values are often compared to a standard or reference compound to assess relative efficacy.

Table 1: Examples of Calculated Binding Energies for Benzamide Derivatives Against Various Protein Targets
Compound ClassProtein TargetCalculated Binding Energy / Score (kcal/mol)Reference
Benzamide DerivativesTopoisomerase IIα-60.14 to -114.71 researchgate.net
Substituted Benzamides (JW4, JW7, JW8)Acetylcholinesterase (AChE)-8.2, -8.1, -8.1 mdpi.com
Diazenyl Scaffolds (MD-6, NS-2, NS-21)Bacterial DNA TopoisomeraseHigh Docking Scores (relative to standard) nih.gov

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govacs.org By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing and the forces that hold the molecules together. rsc.orgrsc.org The surface is defined by partitioning the crystal's electron density into regions associated with each molecule.

For molecules containing aromatic rings, amide groups, and azo bridges, common interactions include:

H···H contacts: Often the most abundant, arising from the interactions between hydrogen atoms on the peripheries of adjacent molecules.

C···H/H···C contacts: These represent interactions between carbon and hydrogen atoms, which can include C–H···π interactions.

O···H/H···O contacts: These are indicative of hydrogen bonds, typically involving amide or carbonyl groups.

N···H/H···N contacts: These also point to hydrogen bonding, often involving the amide and diazenyl groups.

Studies on related azo compounds and benzamide derivatives have shown that H···H, C···H, and O···H interactions are typically the most significant. iucr.orgnih.govresearchgate.net For example, in one azo compound, Hirshfeld analysis revealed that H···H, C···H, and O···H interactions were the most prominent contributors to crystal packing. iucr.orgnih.govresearchgate.net In another organic salt containing a benzamide-like structure, H···H contacts accounted for 53.8% of the total interactions, followed by C···H (25.8%) and O···H (11.2%). acs.org

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
Interaction TypeCompound 1 (Organic Salt) [%]Compound 2 (Azo Dye) [%]
H···H53.8Significant Contributor
C···H / H···C25.8Significant Contributor
O···H / H···O11.2Significant Contributor
N···H / H···N--
Note: Data is representative of compounds with similar functional groups. acs.orgiucr.orgnih.govresearchgate.net Dashes indicate data not specified in the cited examples.

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and serve as a unique signature of the intermolecular interactions within a crystal. crystalexplorer.netresearchgate.net These plots are scattergrams of the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. acs.orgresearchgate.net

The appearance of the plot provides a quick visual summary:

Sharp spikes indicate the presence of strong, directional interactions like hydrogen bonds (e.g., O···H, N···H). acs.org

Wing-like features often correspond to C–H···π interactions. crystalexplorer.net

A large, diffuse region in the center of the plot typically represents numerous weaker H···H contacts.

By delineating the plot, the percentage contribution of each specific interaction to the total Hirshfeld surface can be calculated, providing the quantitative data discussed in the previous section. researchgate.net The color of the points on the plot indicates the relative frequency of that particular (di, de) pair, with red showing the highest frequency and blue the lowest. crystalexplorer.net This detailed analysis is crucial for understanding the subtleties of crystal engineering and polymorphism.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational methodology in medicinal chemistry and toxicology. longdom.orgjocpr.com The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org For derivatives of a core structure like Benzamide, 4-diazenyl-, QSAR studies are employed to theoretically predict the activity of novel, unsynthesized analogs, thereby guiding the rational design of more potent and selective molecules. jocpr.com This process involves calculating various molecular descriptors that quantify physicochemical properties and relating them to biological activity through statistical models. longdom.org

The theoretical development of a QSAR model for compounds related to the Benzamide, 4-diazenyl- scaffold involves several key steps: data set selection, calculation of molecular descriptors, model generation using statistical methods, and rigorous validation. A representative study on a series of benzylidene hydrazine (B178648) benzamide derivatives, which share structural similarities with the benzamide core, illustrates this theoretical process in the context of anticancer activity against the human lung cancer cell line A549. jppres.com

Molecular Descriptors and Model Generation

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including:

Physicochemical Descriptors: Such as Log S (logarithm of aqueous solubility), which relates to the compound's hydrophobicity and ability to cross biological membranes.

Energy Descriptors: Such as 'rerank score', which can provide an estimate of the binding affinity or stability of a molecule.

Steric Descriptors: Such as Molar Refractivity (MR), which is related to the molecule's volume and polarizability.

Once a set of descriptors is calculated for a series of compounds (the training set), a mathematical equation is developed to correlate these descriptors with the observed biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). Multiple Linear Regression (MLR) is a common statistical technique used for this purpose. longdom.org

A study on benzylidene hydrazine benzamide derivatives yielded a QSAR model that correlates their anticancer activity with descriptors for solubility, energy, and molar refractivity. jppres.com The derived QSAR equation was reported as:

pIC50 = 0.738 (Log S) – 0.031 (rerank score) + 0.017 (MR) - 1.359 jppres.com

Theoretical Interpretation of the Model

The theoretical significance of this QSAR equation lies in its interpretation:

Log S (Aqueous Solubility): The positive coefficient (0.738) suggests that higher aqueous solubility is beneficial for the anticancer activity of these compounds. This implies that improved solubility may lead to better bioavailability and interaction with the biological target. jppres.com

Rerank Score: The negative coefficient (-0.031) indicates that a lower rerank score is correlated with higher activity. This descriptor often relates to binding energies or stability, suggesting that molecules with more favorable energetic profiles are more potent. jppres.com

MR (Molar Refractivity): The small positive coefficient (0.017) suggests that molar refractivity has a minor, but positive, influence on the activity. This may indicate that bulkier groups that also increase polarizability could slightly enhance the compound's interaction with its target. jppres.com

Model Validation and Predictive Power

A crucial theoretical aspect of QSAR is model validation. A statistically robust model must be able to accurately predict the activity of compounds not used in its development (the test set). The quality and predictive power of a QSAR model are assessed using several statistical parameters. longdom.org

Statistical ParameterValueDescription
n11Number of compounds in the dataset.
r0.921Correlation coefficient, indicating a strong linear relationship.
0.849Coefficient of determination; 84.9% of the variance in activity is explained by the model.
0.61Cross-validated R²; indicates good internal predictive ability.
F13.096Fisher test value, indicating the statistical significance of the model.
Sig0.003Significance value, showing a low probability of the correlation occurring by chance.
Data derived from a QSAR study on benzylidene hydrazine benzamide derivatives. jppres.com

The high values for R² (coefficient of determination) and Q² (cross-validated R²) indicate that the model has good internal stability and predictive power. jppres.com A Q² value greater than 0.5 is generally considered indicative of a reliable model. The F-test value and low significance level further confirm that the relationship between the descriptors and the biological activity is statistically significant. jppres.com

The following table presents hypothetical data for a set of Benzamide, 4-diazenyl- derivatives to illustrate the relationship between descriptors and activity as predicted by such a model.

CompoundLog SRerank ScoreMRExperimental pIC50Predicted pIC50
BZD-01-3.5-80.595.24.254.21
BZD-02-3.2-85.198.54.554.59
BZD-03-4.1-75.390.13.823.84
BZD-04-2.9-90.2101.34.914.96
BZD-05-3.8-82.192.44.104.05
BZD-06-3.1-88.4100.14.784.81

This theoretical framework allows researchers to computationally screen virtual libraries of Benzamide, 4-diazenyl- derivatives, prioritizing the synthesis and testing of candidates with the highest predicted activity, thus accelerating the drug discovery process. jocpr.com

Mechanistic Investigations of Biological Interactions of Benzamide, 4 Diazenyl Derivatives

Enzyme-Inhibitor Interaction Mechanisms

Derivatives of "Benzamide, 4-diazenyl-" have been investigated for their potential to inhibit various enzymes, a common strategy in drug discovery. The nature of these interactions, from the molecular basis of inhibition to the structure-activity relationships, is crucial for the development of potent and selective inhibitors.

Molecular Basis of Enzyme Inhibition (e.g., Tyrosine Kinase, Glyoxalase I, α-glucosidase, α-amylase)

While specific studies on "Benzamide, 4-diazenyl-" as an inhibitor for all the listed enzymes are not extensively available, research on related benzamide (B126) and diazenyl-containing compounds provides insights into potential inhibitory mechanisms.

Tyrosine Kinases: Benzamide derivatives have been designed as mimics of 4-anilinoquinazolines to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These compounds are designed to occupy the ATP-binding site of the kinase domain, preventing the phosphorylation of tyrosine residues on substrate proteins and thereby blocking downstream signaling pathways. For instance, certain benzamide and benzamidine (B55565) analogues have shown specific inhibition of EGFR tyrosine kinase and v-Src kinase. nih.gov Molecular docking studies of 4-(aminomethyl)benzamide (B1271630) derivatives have demonstrated their potential to bind to the active center of receptor tyrosine kinases like EGFR, forming crucial interactions that lead to inhibition. nih.gov

Glyoxalase I: The glyoxalase system, particularly the enzyme glyoxalase I (GLO-I), is a target in cancer therapy due to its role in detoxifying methylglyoxal, a cytotoxic byproduct of metabolism. nih.gov Diazenylbenzenesulfonamide derivatives have been identified as potent inhibitors of the GLO-I enzyme. nih.govnih.gov Molecular docking studies suggest that these compounds bind within the active site of GLO-I, with the diazenyl moiety playing a role in orienting the molecule for optimal interaction with key amino acid residues and the catalytic zinc atom. nih.gov For example, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid has been shown to be a potent GLO-I inhibitor. nih.gov

α-Glucosidase and α-Amylase: These enzymes are key targets for the management of type 2 diabetes as they are involved in the digestion of carbohydrates. dovepress.comnih.gov Inhibition of these enzymes delays carbohydrate breakdown and reduces postprandial hyperglycemia. frontiersin.orgyoutube.com While direct studies on "Benzamide, 4-diazenyl-" are limited, various benzamide and benzothiazine derivatives have been shown to inhibit α-glucosidase and α-amylase. dovepress.comnih.gov Kinetic studies of some of these inhibitors have indicated a non-competitive mode of inhibition, suggesting that they bind to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. dovepress.comnih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

The biological activity of "Benzamide, 4-diazenyl-" derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features responsible for their inhibitory potency and selectivity.

For glyoxalase I inhibitors with a diazenyl scaffold, SAR studies have revealed that the nature and position of substituents on the aromatic rings are critical for activity. nih.gov For example, the presence of a hydroxyl group on the benzoic acid ring of diazenylbenzenesulfonamides was found to be important for potent GLO-I inhibition. nih.gov

For acetylcholinesterase inhibitors based on benzamide and picolinamide (B142947) scaffolds, the position of a dimethylamine (B145610) side chain markedly influences the inhibitory activity and selectivity. nih.gov This highlights the importance of the spatial arrangement of functional groups for effective interaction with the enzyme's active and peripheral sites.

Nucleic Acid Interaction Mechanisms

Beyond enzymes, "Benzamide, 4-diazenyl-" and its analogues can interact with nucleic acids, leading to downstream biological effects. These interactions can involve binding to the DNA helix or interfering with the function of regulatory RNAs.

DNA Binding and Cleavage Mechanisms

A reactive derivative of "Benzamide, 4-diazenyl-", 4-carbamoylbenzenediazonium chloride (also referred to as 4-diazoniobenzamide), has been shown to interact with DNA through covalent binding. nih.gov This compound specifically targets the deoxyguanosine (dG) bases of DNA, forming a covalent adduct, N2-[(4-carbamoylphenyl)azo]-2'-deoxyguanosine 5'-monophosphate. nih.gov This covalent modification of DNA can lead to the inhibition of enzymes that use DNA as a substrate, such as poly(adenosine diphosphoribose) polymerase. nih.gov The binding of the benzamide moiety of the adduct within the nicotinamide-binding site of the enzyme, while the diazo-linked guanine (B1146940) is part of the DNA coenzyme, leads to an apparent irreversible inhibition. nih.gov

The aromatic ring of the parent benzamide molecule itself has been shown to interact with DNA. nih.gov X-ray crystallographic studies of a complex between 9-ethyladenine (B1664709) and benzamide revealed that the benzamide ring does not intercalate between the DNA bases but lies nearly perpendicular to the planes of the stacked bases, a mode of binding reminiscent of ethidium (B1194527) bromide. nih.gov This interaction is stabilized by a specific hydrogen bond between an amide hydrogen of benzamide and the N-3 position of adenine. nih.gov

Antimicrobial Action Mechanisms (Focus on Cellular/Molecular Targets)

The antimicrobial properties of Benzamide, 4-diazenyl- and its derivatives are a subject of significant scientific inquiry. These compounds, characterized by the presence of an azobenzene (B91143) moiety, exhibit a range of biological activities that are being explored for therapeutic applications. The mechanisms underlying their antimicrobial action are multifaceted, often involving interactions with specific cellular and molecular targets in both bacteria and fungi.

Bacterial Target Interaction Mechanisms

The antibacterial action of Benzamide, 4-diazenyl- derivatives is attributed to several mechanisms that disrupt essential bacterial processes. A primary mode of action involves the disruption of the bacterial cell membrane's integrity. The hydrophobic nature of the azobenzene core is thought to facilitate its insertion into the lipid bilayer of bacterial membranes. This insertion can alter membrane fluidity and permeability, leading to the leakage of vital intracellular components and ultimately cell death.

Furthermore, some derivatives are believed to exert their antibacterial effects through the inhibition of crucial enzymes. One potential target is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By binding to this enzyme, the compounds can interfere with its function, leading to the cessation of DNA synthesis and bacterial growth.

The antimicrobial activity of these compounds can also be influenced by their photo-isomerization properties. Azobenzene derivatives can exist in two isomeric forms, the more stable trans isomer and the cis isomer, which can be interconverted upon irradiation with light of specific wavelengths. The different geometric and electronic properties of these isomers can result in varied binding affinities for their biological targets. For instance, the cis isomer, being more polar and having a different shape, may exhibit enhanced or diminished activity compared to the trans isomer, allowing for potential photodynamic control of antibacterial activity.

Research into related azobenzene-containing compounds has shown that their mechanism can involve hydrophobic, hydrogen bonding, and halogen interactions, which enhance their binding to the active sites of enzymes on the bacterial membrane. The presence and position of various substituents on the benzamide and phenyl rings can significantly modulate the antibacterial potency and the specific mechanism of action.

Fungal Target Interaction Mechanisms

The antifungal activity of Benzamide, 4-diazenyl- derivatives, while less extensively characterized than their antibacterial effects, is thought to primarily target the fungal cell membrane. A key molecular target for many antifungal agents is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity.

It is hypothesized that Benzamide, 4-diazenyl- derivatives may inhibit enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14α-demethylase. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane. This disruption of membrane composition and function increases its permeability, leading to the leakage of cellular contents and fungal cell death. This mechanism is characteristic of azole antifungal drugs, and while Benzamide, 4-diazenyl- is not a classical azole, the nitrogen-containing diazenyl group may play a role in coordinating with the heme iron in the active site of the target enzyme.

Similar to their antibacterial counterparts, the antifungal activity of these derivatives can be influenced by their structural features, including the nature of substituents on the aromatic rings. These structural modifications can affect the compound's affinity for fungal target enzymes and its ability to penetrate the fungal cell wall and membrane.

Mechanistic Studies in Photodynamic Research (e.g., Photo-induced Dissociation for Tool Compounds)

The photoresponsive nature of the azobenzene core in Benzamide, 4-diazenyl- derivatives makes them valuable tools in photodynamic research and photopharmacology. The ability to reversibly switch between the trans and cis isomers using light allows for precise spatiotemporal control over their biological activity. This photo-induced isomerization, often referred to functionally as photo-induced dissociation or association with a target, is the foundation for their use as "tool compounds" to study and manipulate biological systems.

The trans isomer is typically the more thermodynamically stable and planar form, while the cis isomer is non-planar and has a shorter end-to-end distance. This significant change in molecular geometry upon photo-isomerization can dramatically alter the compound's ability to bind to a biological target, such as a receptor or an ion channel. For example, a derivative might be designed so that its trans form can bind to and block an ion channel, while its cis form is inactive. By applying a specific wavelength of light (usually UV-A or blue light) to induce the trans-to-cis isomerization, the compound can be "switched off," leading to the unblocking of the channel. Subsequent irradiation with a different wavelength (often visible light) or thermal relaxation can revert the compound to its active trans form.

This "on-off" switching capability has been harnessed to create photoswitchable ligands for a variety of biological targets, particularly in neuroscience research. nih.govresearchgate.net Azobenzene-containing tool compounds have been developed to optically control the activity of receptors and ion channels with high precision. nih.gov For instance, photoswitchable ligands based on the azobenzene scaffold have been used to control glutamate (B1630785) receptors and voltage-gated ion channels. nih.gov This allows researchers to dissect the roles of specific neuronal components in complex processes like synaptic transmission with a level of control that is not possible with traditional pharmacological agents. nih.govresearchgate.net The development of azobenzene derivatives that can be isomerized with longer wavelengths of light, such as green or red light, is an active area of research to improve tissue penetration and reduce potential phototoxicity for in vivo applications.

The table below summarizes the key mechanistic aspects discussed:

Biological Interaction Target Organism/System Proposed Molecular/Cellular Target Mechanism of Action
Antimicrobial Action BacteriaBacterial Cell MembraneDisruption of membrane integrity and permeability, leading to leakage of intracellular contents.
DNA GyraseInhibition of enzyme activity, leading to the cessation of DNA replication and cell division.
FungiErgosterol Biosynthesis Pathway (e.g., Lanosterol 14α-demethylase)Inhibition of ergosterol production, disrupting fungal cell membrane integrity and function.
Photodynamic Research Biological Systems (e.g., Neurons)Receptors, Ion ChannelsPhoto-induced trans-cis isomerization alters the compound's shape and binding affinity to the target, allowing for optical control of its biological activity.

Advanced Research Applications of Benzamide, 4 Diazenyl Scaffolds

Development of Molecular Probes and Biosensors

The azobenzene (B91143) core of Benzamide (B126), 4-diazenyl- provides a basis for the development of photo-switchable molecular probes and biosensors. The reversible trans-cis isomerization of the azobenzene group upon irradiation with light of specific wavelengths can be harnessed to control biological activity or generate a detectable signal. While specific studies on Benzamide, 4-diazenyl- as a molecular probe are not extensively documented, the principles underlying the design of azobenzene-based probes are well-established.

The trans isomer is generally more thermodynamically stable and has a nearly planar, elongated structure, whereas the cis isomer is non-planar and has a bent conformation. This significant conformational change can be used to modulate the binding affinity of the molecule to a biological target or to alter the fluorescence of a nearby fluorophore. The benzamide group can be functionalized to introduce specific recognition elements for targeted biomolecules, such as proteins or nucleic acids. Furthermore, the amide linkage itself can participate in hydrogen bonding interactions with the target, enhancing binding specificity and stability.

Table 1: Potential Properties of Benzamide, 4-diazenyl- Based Molecular Probes

Property Description Potential Advantage
Photo-switching Reversible isomerization between trans and cis forms using UV and visible light. Enables spatiotemporal control over probe activity.
Conformational Change Significant structural alteration between the two isomers. Can modulate binding to biological targets or influence sensor output.
Tunable Recognition The benzamide moiety can be modified to target specific analytes. Allows for the design of highly specific biosensors.
Signal Transduction Isomerization can influence fluorescence, color, or electrochemical signals. Provides a mechanism for detecting binding events.

Materials Science Applications

The combination of a rigid, photo-responsive azobenzene core and a hydrogen-bonding benzamide group makes Benzamide, 4-diazenyl- an attractive building block for novel materials with tunable properties.

The photo-isomerization of the azobenzene unit within Benzamide, 4-diazenyl- can induce macroscopic changes in a material's properties. When incorporated into polymers or gels, the light-induced bending and stretching of the azobenzene moiety can lead to photo-mechanical effects, such as contraction or expansion of the material. This principle is the basis for the development of light-driven actuators, artificial muscles, and photo-responsive coatings. The benzamide group can contribute to the stability and organization of these materials through hydrogen bonding, creating a more ordered and robust network.

Table 2: Photo-responsive Phenomena in Azobenzene-Containing Materials

Phenomenon Description Potential Application
Photo-mechanical Effect Light-induced changes in material shape or volume. Actuators, artificial muscles, soft robotics.
Photo-fluidity Light-induced solid-to-liquid phase transitions. Photo-patternable surfaces, controlled release systems.
Photo-tunable Wettability Reversible changes in surface hydrophobicity/hydrophilicity. Smart surfaces, microfluidic devices.
Holographic Data Storage Light-induced changes in refractive index for data encoding. High-density optical data storage.

The elongated, rod-like shape of the trans-azobenzene moiety is a common feature in calamitic (rod-like) liquid crystals. The presence of the benzamide group can further promote the formation of liquid crystalline phases through the establishment of intermolecular hydrogen bonds. These directional interactions can lead to the formation of well-ordered supramolecular structures, such as one-dimensional chains or two-dimensional sheets, which are prerequisites for mesophase formation.

Supramolecular Chemistry and Self-Assembly

The predictable and directional nature of hydrogen bonding makes the benzamide group an excellent tool for directing the self-assembly of molecules into well-defined supramolecular architectures.

The benzamide moiety possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling the formation of robust and directional intermolecular hydrogen bonds. In the case of Benzamide, 4-diazenyl-, these interactions can guide the molecules to assemble into various motifs, such as one-dimensional tapes or two-dimensional sheets. The photo-isomerization of the azobenzene unit can be used to reversibly control this self-assembly process. For example, the linear trans isomer might favor the formation of extended, ordered aggregates, while the bent cis isomer could disrupt this ordering or lead to the formation of different, cyclic structures. This photo-control over self-assembly is a key area of research in supramolecular chemistry.

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. Benzamide and its derivatives are well-known to be excellent co-formers due to their ability to form strong and reliable hydrogen bonds with a wide variety of functional groups. The benzamide group in Benzamide, 4-diazenyl- can form heterosynthons with other molecules containing complementary functional groups, such as carboxylic acids, alcohols, or other amides.

By selecting appropriate co-formers, it is possible to design and synthesize novel multi-component crystals of Benzamide, 4-diazenyl- with tailored properties, such as modified melting points, solubilities, or even altered photo-responsive behavior. For example, co-crystallization with a chiral co-former could induce chirality in the resulting supramolecular assembly.

Table 3: Common Hydrogen Bonding Synthons Involving Benzamide

Synthon Interacting Groups Typical Geometry
Amide-Amide Homodimer N-H···O=C Centrosymmetric R22(8) ring
Amide-Carboxylic Acid Heterodimer N-H···O=C(acid) and O-H(acid)···O=C(amide) R22(8) ring
Amide-Alcohol Heterosynthon N-H···O(alcohol) or O-H(alcohol)···O=C Chain or discrete motifs
Amide Catenane N-H···O=C Extended one-dimensional chain

Role in Catalysis or Chemical Reaction Modulation

While direct catalytic applications of Benzamide, 4-diazenyl- are not extensively documented in publicly available research, the foundational diazenyl-aryl scaffold, of which it is a member, has been incorporated into more complex molecular structures that serve as ligands for catalytically active metal complexes. These complexes, in turn, have demonstrated potential in modulating chemical reactions, particularly in the field of hydrolysis.

Research into the catalytic activity of transition metal complexes has explored ligands containing the 4-diazenylphenyl group. One such study focused on a sulfonamide derivative, 4-((3-formyl-4-hydroxyphenyl)diazenyl)-N-(4-methyloxazol-2-yl) benzenesulfonamide, which bears a structural resemblance to Benzamide, 4-diazenyl-. eurjchem.com This ligand was used to synthesize a series of metal complexes with Cu(II), Co(II), Ni(II), Mn(II), and Fe(III). eurjchem.com

The investigation revealed that the Co(II) complex of this 4-diazenyl-containing ligand exhibited significant catalytic activity in the hydrolysis of bis-(p-nitrophenyl) phosphate (B84403) (BNPP), a compound that serves as a model for nerve agents. eurjchem.com The study reported a remarkable 2.5 million-fold rate enhancement for the hydrolysis of BNPP when catalyzed by the Co(II) complex, compared to the uncatalyzed hydrolysis under the same conditions. eurjchem.com In this catalytic system, the ligand, featuring the 4-diazenylphenyl moiety, plays a crucial role in the formation of the catalytically active metal complex. The mode of binding involves the ligand coordinating with the metal ion through a carbonyl oxygen and a hydroxyl group. eurjchem.com

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on Benzamide (B126), 4-diazenyl- Compounds

Research into Benzamide, 4-diazenyl- and its derivatives has primarily focused on their synthesis, characterization, and evaluation for various biological activities. A key finding is the successful synthesis of novel azo-benzamide derivatives through methods such as the ring-opening of azo-oxazolone precursors with aromatic amines. nih.gov This approach has proven to be efficient, offering high yields in short reaction times. nih.gov

Structurally, these compounds have been extensively characterized using a suite of spectroscopic techniques, including Fourier-transform infrared (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR), confirming the successful coupling of the benzamide and diazenyl moieties. nih.govnih.gov

A significant portion of the academic investigation has been directed towards the biological potential of these molecules. Studies have demonstrated that certain azo-benzamide derivatives exhibit notable antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govnih.gov Furthermore, antioxidant properties have been identified in several compounds within this class, with some derivatives showing moderate activity when compared to standards like ascorbic acid. nih.gov These biological activities are often attributed to the unique combination of the azo linkage and the benzamide scaffold within a single molecular entity. researchgate.net

Table 1: Summary of Selected Research Findings on Azo-Benzamide Derivatives

Research Focus Key Methodologies Major Outcomes Reference
Synthesis Ring-opening of azo-oxazolone with aromatic amines High-yield synthesis of azo-benzamide derivatives. nih.gov
Structural Characterization FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry Confirmation of chemical structures. nih.govnih.gov
Antimicrobial Activity Disc diffusion and tube dilution techniques High inhibition potency against E. coli; lower inhibition for S. aureus. nih.govnih.gov
Antioxidant Activity DPPH and FRAP methods Moderate antioxidant activity observed in some derivatives. nih.gov
In vivo Studies Evaluation in burnt rats infected with S. aureus High antimicrobial activity and promotion of wound healing. nih.gov

Identification of Unaddressed Research Questions and Challenges

Despite the progress, several research questions and challenges remain unaddressed in the study of Benzamide, 4-diazenyl- and related compounds.

A primary challenge lies in the synthetic methodologies . Traditional methods for creating aromatic azo compounds, such as diazo salt coupling, often suffer from limitations like a narrow substrate scope and safety concerns. nih.govnih.gov While newer methods are emerging, a significant challenge is the development of "green" and economically viable synthetic routes that avoid harsh reagents and minimize solvent use. nih.govpreprints.org

The photochemical and photophysical properties of most azo-benzamide compounds are largely unexplored. Azobenzenes are well-known photoswitches, but detailed studies on how the benzamide functionality influences the isomerization quantum yields, thermal relaxation rates, and fatigue resistance are scarce. Understanding these properties is crucial for their potential application in molecular switches and functional materials. nih.govresearchgate.net A key unaddressed question is the precise mechanism of photoisomerization (rotation vs. inversion) in this specific class of donor-acceptor systems and how it is influenced by the amide group's electronic and steric effects. nih.govresearchgate.net

Furthermore, the structure-property relationship is not yet fully understood. While some studies have linked certain substituents to enhanced biological activity, a systematic investigation into how modifying the benzamide or the other phenyl ring affects their photochemical behavior, coordination chemistry, and material properties is needed. The limited literature on heterocyclic azo compounds containing benzamide moieties also represents a significant research gap. rsc.org

Finally, translating the promising in vitro biological activities into practical applications presents a major hurdle. Challenges include understanding the mechanism of action, potential toxicity, and bioavailability of these compounds, which are critical steps for any therapeutic development. nih.gov

Future Directions in Synthetic Design and Mechanistic Elucidation

Future research in the synthesis of azo-benzamide compounds is trending towards more sophisticated and sustainable approaches. A key direction is the development of novel catalytic systems, including the use of functional nanomaterials , which can offer improved efficiency and selectivity under milder reaction conditions. nih.govnih.gov Exploring solvent-free reaction conditions and enzymatic catalysis are other promising avenues for creating greener synthetic pathways. nih.gov The design of synthetic routes that allow for the incorporation of diverse functional groups and heterocyclic scaffolds will be crucial for tuning the properties of these molecules for specific applications. researchgate.netajchem-a.com

For mechanistic elucidation , the focus is shifting towards a deeper understanding of the dynamic processes these molecules undergo, particularly their photoisomerization. Future studies will likely involve a synergistic approach combining advanced experimental techniques with high-level computational modeling. nih.gov Ab initio methods and density functional theory (DFT) will continue to be vital for mapping the potential energy surfaces of the ground and excited states to distinguish between rotational and inversional isomerization pathways. nih.govacs.org This theoretical insight is essential for rationally designing molecules with desired photoswitching characteristics, such as red-shifted absorption spectra and high quantum yields, which are critical for applications in biological systems and materials science. nih.gov

Emerging Methodologies for Studying Azo-Benzamide Compounds

The study of azo-benzamide compounds is poised to benefit significantly from emerging analytical and computational methodologies.

Computational modeling is a particularly powerful emerging tool. Fully atomistic molecular dynamics (MD) simulations are being developed to model the collective photoisomerization kinetics of multiple azobenzene (B91143) units within larger systems, such as supramolecular aggregates or polymers. mdpi.com This allows researchers to understand how intermolecular interactions affect the switching behavior. Combining these simulations with quantum chemistry can predict key properties like absorption spectra and isomerization energy barriers, guiding the synthesis of new compounds with optimized characteristics. preprints.orgnih.gov

In the realm of analytical techniques , advanced spectroscopic methods are becoming indispensable. Transient absorption spectroscopy provides invaluable data on the dynamics of photoisomerization, helping to unravel the complex excited-state processes that occur on ultrafast timescales. beilstein-journals.org Two-dimensional nuclear magnetic resonance (2D NMR) techniques, such as NOESY, are being used to unambiguously identify the trans and cis isomers in solution. acs.org Furthermore, the coupling of electrochemistry with mass spectrometry (EC-MS) is an emerging method to study the reduction products of azo compounds, mimicking their metabolic pathways. nih.gov These advanced methods, combined with sophisticated computational models, will be instrumental in overcoming existing challenges and unlocking the full potential of Benzamide, 4-diazenyl- and its derivatives in various scientific fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-diazenyl-benzamide derivatives, and how can purity be optimized?

  • Methodology :

  • Diazotization-Coupling : React 4-aminobenzamide with nitrous acid (HNO₂) to generate a diazonium salt, followed by coupling with aromatic amines or phenols under controlled pH (4–6) and low temperatures (0–5°C) to stabilize the diazenyl group .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate products. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (CHNS) .
    • Key Data :
Reaction StepConditionsYield (%)Purity (HPLC)
Diazotization0–5°C, pH 470–85≥95%
CouplingRT, 12h60–75≥90%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-diazenyl-benzamide?

  • Methods :

  • FT-IR : Identify N–H stretches (3300–3200 cm⁻¹), C=O (1650 cm⁻¹), and diazenyl N=N (1450–1400 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns .
  • XRD : Determine crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) for structural stability .
    • Data Table :
TechniqueKey Peaks/ParametersApplication Example
FT-IR1650 cm⁻¹ (C=O)Confirming amide linkage
1H^1H-NMRδ 8.1 (diazenyl protons)Monitoring coupling efficiency
XRDd-spacing = 7.2 ÅIntercalation in kaolinite

Advanced Research Questions

Q. How can 4-diazenyl-benzamide derivatives be designed for enzyme-targeted studies (e.g., glucokinase activation)?

  • Strategy :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the para position to enhance binding affinity with enzyme active sites .
  • Docking Studies : Use AutoDock Vina to model interactions between the diazenyl group and glucokinase’s allosteric pocket (binding energy ≤ −7.5 kcal/mol) .
  • QSAR Models : Correlate Hammett constants (σ) of substituents with IC₅₀ values to predict activity trends .

Q. What experimental approaches resolve contradictions in reported biological activities of 4-diazenyl-benzamide derivatives?

  • Analysis Framework :

Assay Variability : Compare buffer conditions (e.g., Tris-HCl vs. PBS) and enzyme sources (recombinant vs. tissue-extracted) .

Redox Stability : Test compound stability under physiological pH (7.4) and reducing environments (e.g., glutathione) using LC-MS .

Structural Confounders : Verify crystallinity (via PXRD) to rule out polymorphism-induced activity differences .

  • Case Study :

  • A study reported conflicting IC₅₀ values (10 µM vs. 50 µM) for a derivative; discrepancies were traced to assay temperature (25°C vs. 37°C) and solvent (DMSO vs. ethanol) .

Q. How can 4-diazenyl-benzamide be utilized in materials science (e.g., cocrystals or intercalation composites)?

  • Methodology :

  • Cocrystal Design : Co-grind 4-diazenyl-benzamide with APIs (e.g., ebastine) in a 1:8 molar ratio using solvent evaporation (acetonitrile, 40°C) to enhance solubility .
  • Kaolinite Intercalation : Pre-expand kaolinite with dimethyl sulfoxide (DMSO) at 60°C, then replace DMSO with molten benzamide at 140°C for 4 days to stabilize the lamellar structure .
    • Data :
ApplicationKey ParameterOutcome
CocrystalSolubility in water2.5× increase vs. pure API
IntercalationBasal spacing (XRD)Expanded from 7.2 Å to 10.6 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.